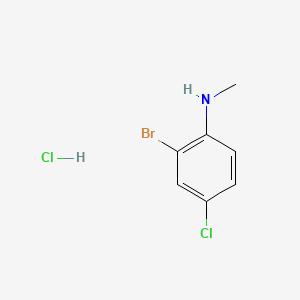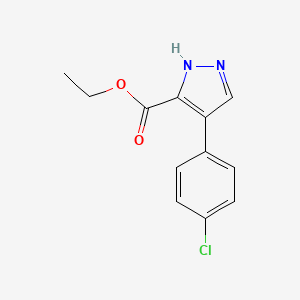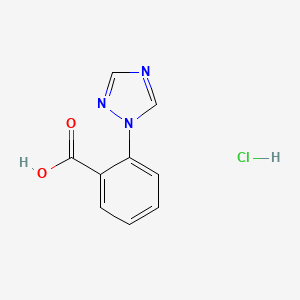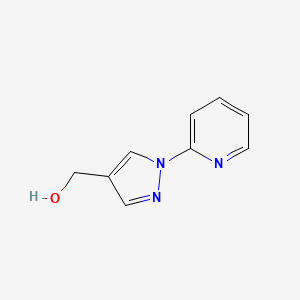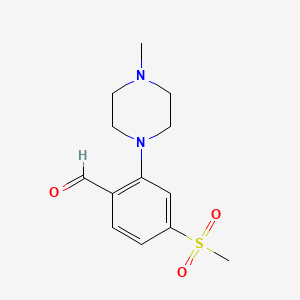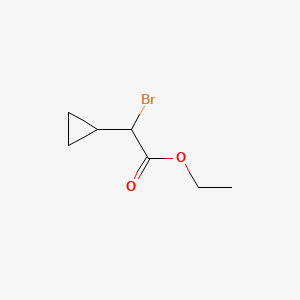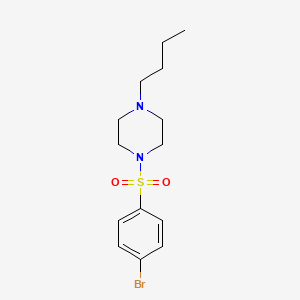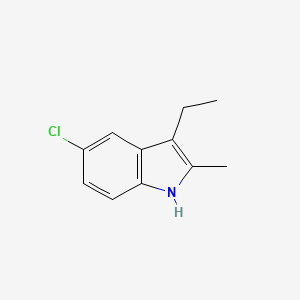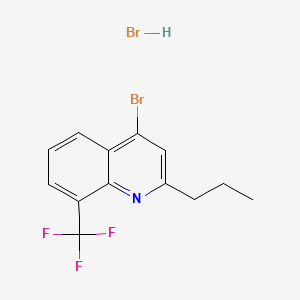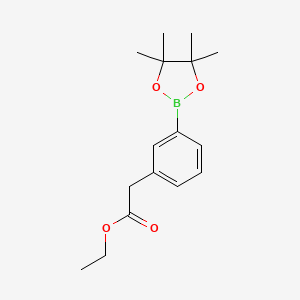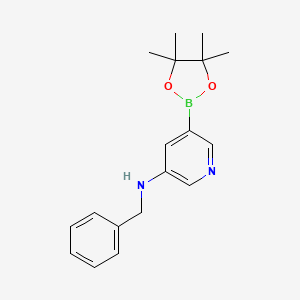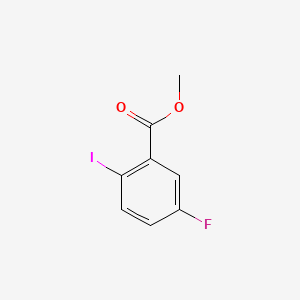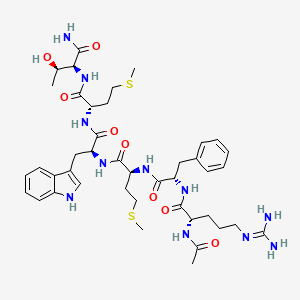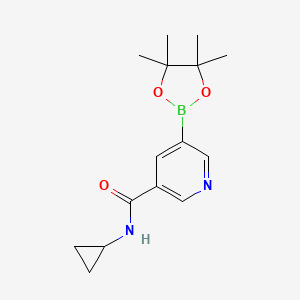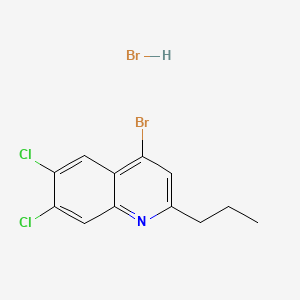
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide is a chemical compound with the molecular formula C12H11Br2Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and propyl groups attached to the quinoline ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Bromination: The quinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Chlorination: The brominated quinoline is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce chlorine atoms at the 6 and 7 positions.
Alkylation: The chlorinated and brominated quinoline is then alkylated with propyl bromide to introduce the propyl group at the 2-position.
Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or carboxylic acid functional groups.
Reduction: Reduced quinoline derivatives with hydrogen replacing bromine and chlorine atoms.
Substitution: Substituted quinoline derivatives with various functional groups replacing bromine and chlorine atoms.
Scientific Research Applications
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6,7-dichloroquinoline: Lacks the propyl group at the 2-position.
6,7-Dichloro-2-propylquinoline: Lacks the bromine atom at the 4-position.
4-Bromo-2-propylquinoline: Lacks the chlorine atoms at the 6 and 7 positions.
Uniqueness
4-Bromo-6,7-dichloro-2-propylquinoline;hydrobromide is unique due to the presence of both bromine and chlorine atoms along with the propyl group on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1204811-98-2 |
|---|---|
Molecular Formula |
C12H11Br2Cl2N |
Molecular Weight |
399.935 |
IUPAC Name |
4-bromo-6,7-dichloro-2-propylquinoline;hydrobromide |
InChI |
InChI=1S/C12H10BrCl2N.BrH/c1-2-3-7-4-9(13)8-5-10(14)11(15)6-12(8)16-7;/h4-6H,2-3H2,1H3;1H |
InChI Key |
NIZRCSOAAQXVMQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC(=C(C=C2C(=C1)Br)Cl)Cl.Br |
Synonyms |
4-Bromo-6,7-dichloro-2-propylquinoline hydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


